molecular formula C25H29N3O4S2 B4576015 4-[(4-tert-butylphenyl)sulfonyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide

4-[(4-tert-butylphenyl)sulfonyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide

Cat. No.: B4576015
M. Wt: 499.6 g/mol
InChI Key: VGVVJQUXQPSQTE-UHFFFAOYSA-N
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Description

4-[(4-tert-butylphenyl)sulfonyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide is a useful research compound. Its molecular formula is C25H29N3O4S2 and its molecular weight is 499.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 499.15994876 g/mol and the complexity rating of the compound is 905. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Synthetic Studies

  • Structural Characterization : Compounds with structural similarities have been synthesized and characterized, highlighting the importance of specific functional groups and substituents in achieving desired physical and biological properties. For instance, the synthesis and crystal structure analysis of novel piperazine derivatives reveal insights into molecular conformations and intermolecular interactions crucial for their biological activity and material properties (Cunico et al., 2009), (Kumara et al., 2017).

  • Synthesis and Evaluation : Research on synthesizing and evaluating derivatives for potential therapeutic applications has led to identifying compounds with notable antibacterial and antimalarial activities. These studies demonstrate the synthetic versatility of piperazine-based structures and their potential as scaffolds for developing new therapeutic agents (Sanjeevarayappa et al., 2015), (Parveen et al., 2017).

Potential Applications in Drug Discovery

  • Anticancer Properties : Several studies have focused on the synthesis of piperazine derivatives to evaluate their potential as anticancer agents. These compounds have shown promise in inhibiting the proliferation of cancer cells, offering a basis for further research into their mechanisms of action and potential therapeutic applications (Kumar et al., 2007), (Borrmann et al., 2009).

  • Antimicrobial and Antiviral Activities : The development and evaluation of new piperazine derivatives have also been directed toward antimicrobial and antiviral activities. These studies contribute to the search for novel compounds that can address the growing issue of drug resistance in various pathogens (Patel et al., 2019), (Fu et al., 2017).

Properties

IUPAC Name

4-(4-tert-butylphenyl)sulfonyl-N-(4-methyl-2-oxochromen-7-yl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4S2/c1-17-15-23(29)32-22-16-19(7-10-21(17)22)26-24(33)27-11-13-28(14-12-27)34(30,31)20-8-5-18(6-9-20)25(2,3)4/h5-10,15-16H,11-14H2,1-4H3,(H,26,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVVJQUXQPSQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-tert-butylphenyl)sulfonyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
4-[(4-tert-butylphenyl)sulfonyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.